Directed Synthesis of Clinical-Stage TRPC6 Antagonists: BI-749327 and BI 764198
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is a direct and protected precursor to the core scaffold of Boehringer Ingelheim's clinical-stage TRPC6 antagonists, BI-749327 and BI 764198 (apecotrep) [1]. Direct Boc-deprotection of this intermediate yields 4-(6-aminopyridazin-3-yl)piperidine, which is then coupled to give BI-749327, a compound with reported IC50 values of 13 nM (mouse), 19 nM (human), and 15 nM (guinea pig) for TRPC6 . In contrast, the piperazine analog (tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate) does not appear in the published synthetic routes for these clinical candidates. This specific intermediate therefore provides a direct synthetic entry point to advanced leads with established in vivo efficacy in cardiac and renal fibrosis models [1].
| Evidence Dimension | Synthetic Utility for Clinical TRPC6 Antagonists |
|---|---|
| Target Compound Data | Direct precursor to BI-749327 and BI 764198 via Boc deprotection |
| Comparator Or Baseline | Piperazine analog (CAS 1211444-09-5): Not a reported precursor for BI-749327 or BI 764198 |
| Quantified Difference | Target compound is explicitly required; piperazine analog is not a viable substitute based on published routes |
| Conditions | Synthetic route analysis based on patent and literature disclosures by Boehringer Ingelheim |
Why This Matters
Procurement of this specific intermediate, rather than the piperazine analog, provides direct access to the pharmacophore of clinical-stage TRPC6 antagonists, significantly reducing synthetic step-count and development risk.
- [1] Boehringer Ingelheim International GmbH. NOUVELLES PYRIDAZINES. Patent family for TRPC6 antagonists. Publication number not specified. View Source
